molecular formula C10H9Cl2NO3 B2550539 4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid CAS No. 1520394-17-5

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid

Cat. No.: B2550539
CAS No.: 1520394-17-5
M. Wt: 262.09
InChI Key: QMGNTJQZTUVCKD-UHFFFAOYSA-N
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Description

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a dichlorophenyl group, and a butanoic acid moiety

Scientific Research Applications

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Future Directions

While specific future directions for “4-Amino-3-(2,4-dichlorophenyl)pyrazole” were not found, pyrazole compounds in general are of great interest to the academic community and industry due to their large therapeutic potential . The search for new pyrazole-based compounds continues, with a focus on design, synthesis, and biological evaluation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-nitro-3-(2,4-dichlorophenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-amino-3-(2,4-dichlorophenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The overall effect of the compound depends on the specific biological pathway it targets.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(2,4-dichlorophenyl)pyrazole: Shares the dichlorophenyl group but has a pyrazole ring instead of a butanoic acid moiety.

    4-Amino-3-(2,4-dichlorophenyl)-4-hydroxybutanoic acid: A reduced form of the original compound with a hydroxyl group instead of a carbonyl group.

Uniqueness

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-5-1-2-6(8(12)3-5)7(10(13)16)4-9(14)15/h1-3,7H,4H2,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGNTJQZTUVCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520394-17-5
Record name 3-carbamoyl-3-(2,4-dichlorophenyl)propanoic acid
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